REACTION_CXSMILES
|
C(=O)([O-])OC[C:4]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[C:6]([Br:12])[C:5]=1[CH:13]=[O:14].[OH-:17].[Na+]>CO>[Br:12][C:6]1[C:5]([CH:13]=[O:14])=[C:4]([OH:17])[C:9]([O:10][CH3:11])=[CH:8][CH:7]=1 |f:1.2|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the MeOH was removed (in-vacuo)
|
Type
|
TEMPERATURE
|
Details
|
The aqueous solution was cooled to 0°
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried (in-vacuo)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=C1C=O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |